(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
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Description
This compound is a benzofuran derivative with a morpholine ring and a carboxylate group. Benzofurans are aromatic organic compounds, similar to benzene, but with a five-membered ring fused to the benzene ring. Morpholine is a common motif in organic chemistry, known for its versatility in forming various chemical bonds. The carboxylate group is a common functional group in organic chemistry, often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzofuran ring, the morpholine ring, and the carboxylate group. The benzofuran ring is aromatic, which means it has a stable, ring-like structure with alternating single and double bonds. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the carboxylate group, which is known to participate in various reactions, including esterification and amide formation . The morpholine ring could also participate in reactions, particularly if it acts as a nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and specific reactivity with other chemicals .Safety and Hazards
Properties
IUPAC Name |
[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO5/c21-14-3-1-2-13(10-14)11-18-19(23)16-5-4-15(12-17(16)27-18)26-20(24)22-6-8-25-9-7-22/h1-5,10-12H,6-9H2/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCKQOLKJFSPPC-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Cl)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Cl)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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